An In-depth Technical Guide to the Physicochemical Properties of (1R)-2,2-Difluoro-1-phenylethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of (1R)-2,2-Difluoro-1-phenylethan-1-amine
Introduction: The Significance of Fluorinated Amines in Drug Discovery
(1R)-2,2-Difluoro-1-phenylethan-1-amine is a chiral primary amine that holds significant interest for researchers in drug development and medicinal chemistry. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate key physicochemical and pharmacological properties. Specifically, the difluoromethyl group can alter metabolic stability, lipophilicity, and basicity (pKa) in ways that can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is, therefore, a critical first step in its rational application in drug design and development.
This guide provides a comprehensive overview of the key physicochemical properties of (1R)-2,2-Difluoro-1-phenylethan-1-amine, outlines detailed, field-proven experimental protocols for their determination, and discusses the theoretical underpinnings of these experimental choices. While specific experimental data for this compound is not extensively published, this guide will leverage data from structurally related analogs and computational predictions to provide a robust framework for its characterization.
Core Physicochemical Properties: A Comparative Analysis
A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. Key parameters such as lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
As experimental data for (1R)-2,2-Difluoro-1-phenylethan-1-amine is limited in publicly accessible literature, the following table includes predicted values and experimental data for structurally similar compounds to provide context and a basis for estimation.
| Property | (1R)-2,2-Difluoro-1-phenylethan-1-amine | (1R)-1-phenylethan-1-amine (Non-fluorinated analog) | 2,2-difluoro-1-phenylethanone (Ketone precursor) |
| Molecular Formula | C₈H₉F₂N | C₈H₁₁N[1] | C₈H₆F₂O[2][3] |
| Molecular Weight | 157.16 g/mol | 121.18 g/mol [1] | 156.13 g/mol [2][3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Clear colorless liquid[1] | Liquid[3] |
| Melting Point | Not specified | -65 °C[4] | 9 °C[3] |
| Boiling Point | Not specified | 184-186 °C[1] | 185-186 °C[3] |
| XLogP3 (Predicted) | 1.7[5] | 1.44[1] | Not Applicable |
| pKa (Predicted) | ~7-8* | 9.04 (Predicted)[6] | Not Applicable |
| Water Solubility | Not specified | 40 g/L (20 °C)[1][7] | Not specified |
Note on pKa Prediction: The pKa of an amine is a measure of the acidity of its conjugate acid. The presence of electron-withdrawing fluorine atoms on the adjacent carbon is expected to decrease the basicity of the amine (lower the pKa) compared to its non-fluorinated analog due to the inductive effect. While a precise experimental value is unavailable, computational methods can provide a reliable estimate.[8][9][10]
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Lipophilicity (LogP)
Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is considered the "gold standard" for its direct measurement, though it can be resource-intensive. For higher throughput, HPLC-based methods are also widely accepted.
Protocol: Shake-Flask Method (OECD 107)
-
Preparation of Solutions:
-
Prepare a stock solution of (1R)-2,2-Difluoro-1-phenylethan-1-amine in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each).
-
Spike the system with a small, known volume of the compound's stock solution. The final concentration should be low enough to ensure it is below the solubility limit in both phases.
-
Cap the tube and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C).
-
Allow the phases to separate by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standards to determine the concentrations in the experimental samples.
-
-
Calculation:
-
LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Diagram: LogP Determination Workflow
Caption: Workflow for LogP determination via the shake-flask method.
Determination of Aqueous Solubility
Causality Behind Experimental Choice: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method provides the thermodynamic solubility, which is the most relevant value for predicting in vivo dissolution.
Protocol: Shake-Flask Method (Based on OECD 105)
-
Experimental Setup:
-
Add an excess amount of solid (1R)-2,2-Difluoro-1-phenylethan-1-amine (or its hydrochloride salt) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, glass container. The excess solid is crucial to ensure a saturated solution.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Result Expression:
-
Express the solubility in units of mg/mL or µg/mL.
-
Determination of the Acid Dissociation Constant (pKa)
Causality Behind Experimental Choice: The pKa of an amine dictates its ionization state at different physiological pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and highly accurate method for determining pKa.
Protocol: Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh a sample of (1R)-2,2-Difluoro-1-phenylethan-1-amine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water.
-
-
Titration:
-
Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This will generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the amine has been neutralized).
-
Diagram: Logical Relationship in pKa Determination
Caption: Logical flow for determining pKa via potentiometric titration.
Conclusion: A Framework for Advancing Research
While a complete experimental dataset for (1R)-2,2-Difluoro-1-phenylethan-1-amine is not yet fully established in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The provided protocols, grounded in established scientific principles, offer a clear path for researchers to generate high-quality, reliable data. The comparative analysis with related compounds and the use of predictive models serve as a valuable starting point for any investigation involving this promising fluorinated amine. By systematically determining these core properties, scientists and drug developers can unlock the full potential of (1R)-2,2-Difluoro-1-phenylethan-1-amine in the design of next-generation therapeutics.
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